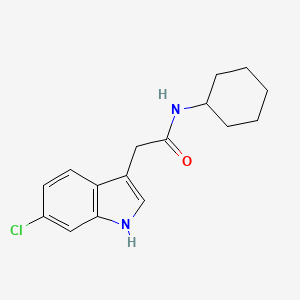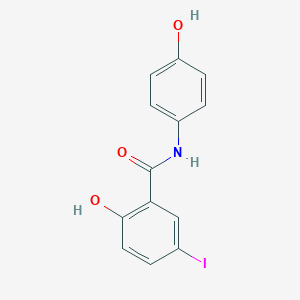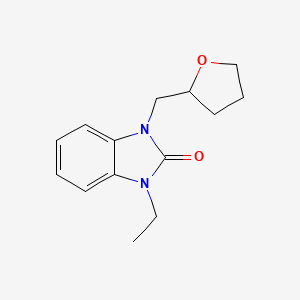
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6) in macrophages, indicating its potential as an anti-inflammatory agent. In neurological disorder research, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to inhibit the activity of AKT (protein kinase B), which is involved in cell survival and proliferation. It has also been found to inhibit the activity of STAT3 (signal transducer and activator of transcription 3), which is involved in the regulation of cell growth and survival.
In inflammation research, this compound has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a key role in the production of inflammatory cytokines. In neurological disorder research, this compound has been found to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the invasion and migration of cancer cells. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory pathways.
In neurological disorder research, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
One of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
未来方向
There are several future directions for the research of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide. One direction is to further explore its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Further studies are also needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This will help in the design of more targeted experiments to fully explore its potential applications. Additionally, studies are needed to determine the optimal dosage and potential side effects of this compound to ensure its safety for human use.
Conclusion
In conclusion, 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully explore its potential applications and to determine its safety for human use.
合成方法
The synthesis of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-fluoro-1-benzothiophene-2-carboxylic acid with 4-amino-1H-pyrazole in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The resulting product is then purified using column chromatography to obtain the desired compound.
属性
IUPAC Name |
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-2-1-7-3-11(18-10(7)4-8)12(17)16-9-5-14-15-6-9/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWAEASTJIUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)


![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)


![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)